Regiochemical Exit Vector Geometry
The target compound features piperidine attached at the 3-position to the azetidine ring, whereas the commercially available regioisomer tert-butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate (CAS 883546-82-5) attaches piperidine at the 4-position. This positional isomerism produces measurably different exit vector geometries. X-ray diffraction analysis of analogous 3-((hetera)cyclobutyl)azetidine systems demonstrated that the 3-position attachment on azetidine yields distinct nitrogen-to-nitrogen distances and dihedral angles compared to parent heterocycles, with the stretched architecture providing increased conformational flexibility [1]. In the CCR4 antagonist series, the piperidin-3-yl-azetidine connectivity was essential for achieving IC₅₀ values of 22 nM in calcium flux assays; alternative connectivity patterns resulted in significant potency loss [2]. The 3-piperidinyl attachment produces a specific spatial relationship between the two basic amine centers that is structurally distinct from the 4-piperidinyl variant and cannot be mimicked by simple piperidine or azetidine mono-rings.
| Evidence Dimension | Exit vector geometry — nitrogen-to-nitrogen spatial orientation in linked piperidine-azetidine systems |
|---|---|
| Target Compound Data | Piperidine N at 3-position on azetidine; asymmetric atom count = 1; specific InChI Key GMBLUCQZYCOUNU-UHFFFAOYSA-N defines unique 3D structure |
| Comparator Or Baseline | tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate (CAS 883546-82-5): piperidine attached at 4-position, producing different N–N vector; 3-((hetera)cyclobutyl)azetidine systems confirmed by X-ray to have larger size and altered conformational flexibility vs. parent piperidine |
| Quantified Difference | X-ray exit vector plot analysis of 3-((hetera)cyclobutyl)azetidines confirmed statistically significant differences in molecular geometry (larger size, increased conformational flexibility) vs. parent heterocycles [1]; CCR4 antagonists with 3-piperidinyl-azetidine motif achieved IC₅₀ 22 nM vs. substantial potency loss with alternative connectivity [2] |
| Conditions | X-ray crystallography and exit vector plot analysis (Feskov et al., 2019); CCR4 calcium flux functional assay (Robles et al., 2020) |
Why This Matters
Selecting the incorrect regioisomer (4-piperidinyl instead of 3-piperidinyl) alters the spatial presentation of amine pharmacophores, potentially abolishing target binding; procurement decisions must specify the 3-piperidinyl isomer for applications requiring this specific exit vector geometry.
- [1] Feskov IO, et al. 3-((Hetera)cyclobutyl)azetidines, 'Stretched' Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. J Org Chem. 2019;84(3):1363-1371. doi:10.1021/acs.joc.8b02822. View Source
- [2] Robles O, et al. Novel Piperidinyl-Azetidines as Potent and Selective CCR4 Antagonists Elicit Antitumor Response. J Med Chem. 2020;63(15):8584-8607. doi:10.1021/acs.jmedchem.0c00988. View Source
